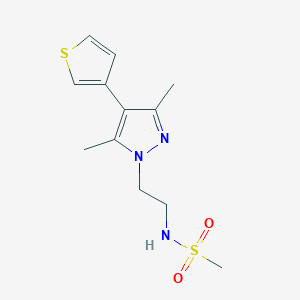
3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid” is a complex organic molecule. It contains a propionic acid group, a benzenesulfonyl group, and a nitro group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzenesulfonyl group would likely contribute to the compound’s aromaticity, while the nitro group could potentially introduce some polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the sulfonyl group could react with a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the nitro group could make it somewhat polar .Wissenschaftliche Forschungsanwendungen
Subheading: Conformational Variations and Intramolecular Interactions
The compound 3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid shows significant conformational variations in its molecular structure. The L-tyrosine cores of related molecules demonstrate noteworthy differences in their conformations. Specifically, organic molecules exhibit intramolecular aromatic π–π stacking, and in certain cases, very short intermolecular Cα–H···O interactions are observed. These findings suggest a potential for diverse molecular interactions and stability in various chemical environments. The crystal structures of these compounds offer insights into their physical properties and the possibilities for interaction with other molecules, which could be crucial for applications in fields like material science and pharmaceuticals (Khan et al., 2011).
Fluorescent Derivatisation
Subheading: Applications in Fluorescent Tagging and Biological Assays
This compound and its derivatives show promising applications in the field of fluorescent derivatization. The compound, when coupled with various amino acids, results in derivatives that exhibit strong fluorescence. This property is particularly useful in biological assays where high fluorescence is a desirable trait for visualization and analysis. The ability to produce derivatives that show strong fluorescence in both ethanol and water at physiological pH, along with good quantum yields, positions this compound as a valuable tool in biochemical and medical research, especially in the visualization of cellular and molecular components (Frade et al., 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-chloro-3-nitrophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O6S/c10-7-2-1-6(5-8(7)12(15)16)19(17,18)11-4-3-9(13)14/h1-2,5,11H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGMKFRZMMBWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCC(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-({4-[(4-chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2560965.png)
![6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2560966.png)





![methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate](/img/structure/B2560980.png)
